molecular formula C9H14N4O B8308733 6-Morpholinopyridine-3,4-diamine

6-Morpholinopyridine-3,4-diamine

Cat. No.: B8308733
M. Wt: 194.23 g/mol
InChI Key: VUSCTPFBIVERCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Significance of Aminopyridines and Pyridine (B92270) Diamines in Heterocyclic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. nih.govyoutube.com The presence of the nitrogen atom imparts unique properties to the pyridine ring, making it a cornerstone in the synthesis of a vast array of functional molecules. nih.gov Like other aromatic compounds, pyridine can undergo substitution reactions. However, due to the electron-withdrawing nature of the ring nitrogen, it is more inclined to participate in nucleophilic substitution, typically at the C-2 and C-4 positions, and is less reactive towards electrophilic substitution, which usually occurs at the C-3 position under specific conditions. nih.gov

Aminopyridines and particularly pyridine diamines, which feature two amino groups on the pyridine ring, are of special interest. These compounds serve as versatile scaffolds in drug design and discovery. nih.govnih.gov The amino groups can act as key hydrogen bond donors and acceptors, influencing the molecule's interaction with biological targets. Furthermore, the basicity of the pyridine nitrogen allows for the formation of stable salts, which can improve the solubility and bioavailability of pharmaceutical compounds. nih.gov The incorporation of a pyridine motif can enhance a molecule's biochemical potency, metabolic stability, and permeability. nih.gov

Positioning of 6-Morpholinopyridine-3,4-diamine within Advanced Pyridine Research

Within the broad class of pyridine derivatives, this compound has emerged as a significant compound in advanced chemical research. This molecule uniquely combines the structural features of a pyridine diamine with a morpholine (B109124) substituent. Morpholine itself is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net The inclusion of the morpholine ring can favorably modulate a molecule's pharmacokinetic properties and enhance its potency by interacting with target proteins. nih.gov

Research has demonstrated the utility of the morpholine group as a "hinge-region binding motif" in the design of highly potent and selective enzyme inhibitors. For instance, in a series of pyrazolopyrimidine and thienopyrimidine inhibitors of the mammalian target of rapamycin (B549165) (mTOR), replacing other groups with morpholine led to compounds with equivalent potency and selectivity. nih.gov This highlights the critical role that the morpholine substituent can play in directing the interaction of a molecule with its biological target.

The synthesis of complex molecules often relies on the availability of such pre-functionalized building blocks. The unique arrangement of functional groups in this compound allows for its use in the construction of diverse molecular architectures, positioning it as a key intermediate in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Data on Key Structural Moieties

MoietySignificance in Chemical SynthesisCommon Applications
Pyridine A fundamental six-membered aromatic heterocycle. Its nitrogen atom influences reactivity and provides a site for hydrogen bonding and salt formation. nih.govyoutube.comBuilding block for pharmaceuticals, agrochemicals, and functional materials. nih.gov
Diamine The two amino groups provide reactive sites for further functionalization and the formation of fused ring systems. They also act as hydrogen bond donors.Synthesis of complex heterocyclic systems, ligands for metal catalysts.
Morpholine A privileged pharmacophore that can improve pharmacokinetic properties such as solubility and metabolic stability. It can also act as a key binding motif. nih.govresearchgate.netIncorporated into drug candidates to enhance their biological activity and properties. nih.gov

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

6-morpholin-4-ylpyridine-3,4-diamine

InChI

InChI=1S/C9H14N4O/c10-7-5-9(12-6-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4,11H2,(H2,10,12)

InChI Key

VUSCTPFBIVERCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C(=C2)N)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Morpholinopyridine 3,4 Diamine

Direct Synthesis Approaches to 6-Morpholinopyridine-3,4-diamine

The direct synthesis of this compound primarily involves the reduction of a nitro-substituted morpholinopyridine precursor. This method is favored for its efficiency in installing the vicinal diamine functionality.

Catalytic Reduction of Nitro-Substituted Morpholinopyridine Precursors

The final and critical step in the most common synthetic routes to this compound is the catalytic reduction of a dinitro or a nitro-amino pyridine (B92270) precursor. While specific literature detailing the reduction of a direct nitro-substituted morpholinopyridine precursor to this compound is not extensively available in the public domain, the methodology is a well-established transformation in pyridine chemistry.

A general and analogous method involves the catalytic hydrogenation of a nitro-amino pyridine. For instance, the synthesis of 3,4-diaminopyridine (B372788) often involves the hydrogenation of 4-amino-3-nitropyridine (B158700) using a catalyst. google.com This process is typically carried out under a hydrogen atmosphere in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is usually performed in a protic solvent like ethanol (B145695) or methanol (B129727).

The reduction of the nitro group to an amine is a highly efficient and clean reaction, with the primary by-product being water. The conditions for these reactions, such as hydrogen pressure, temperature, and catalyst loading, are optimized to ensure complete conversion and minimize side reactions.

Exploration of Alternative Convergent and Divergent Synthetic Pathways

Beyond the linear approach of modifying a pre-formed pyridine ring, convergent and divergent strategies offer alternative and potentially more efficient routes to this compound.

A convergent synthesis would involve the preparation of two or more fragments of the final molecule, which are then coupled together in the later stages of the synthesis. For this compound, this could hypothetically involve the synthesis of a suitably substituted morpholine-containing fragment and a separate pyridine-based fragment, which are then joined.

Divergent synthesis, on the other hand, would start from a common intermediate that can be elaborated into a variety of final products. In this context, a key intermediate could be a di-halogenated nitropyridine, which can then be selectively functionalized with morpholine (B109124) and subsequently converted to the diamine.

Precursor Chemistry and Intermediate Derivatization Relevant to this compound

The synthesis of this compound is intrinsically linked to the effective preparation of its precursors, which typically involves the strategic installation of nitro and morpholine groups onto a pyridine scaffold.

Synthesis of Key Halogenated and Nitro-Substituted Pyridine Intermediates

The journey towards this compound often commences with the nitration and halogenation of the pyridine ring. These electrophilic substitution reactions are fundamental in creating the necessary handles for subsequent functionalization.

For example, the synthesis of related diaminopyridines often starts with the nitration of a substituted pyridine. A common starting material is 4-methoxypyridine, which can be nitrated using fuming nitric acid in the presence of concentrated sulfuric acid to yield 4-methoxy-3-nitropyridine. google.com The methoxy (B1213986) group can later be converted to an amino group.

Halogenation, typically chlorination, is another critical step. The use of reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can introduce chlorine atoms at specific positions on the pyridine ring, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Introduction of the Morpholine Moiety via Nucleophilic Substitution Reactions

With a halogenated pyridine intermediate in hand, the morpholine ring can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The nitrogen atom of morpholine acts as a nucleophile, displacing a halide (typically chloride or fluoride) from the electron-deficient pyridine ring.

The reactivity of the halogenated pyridine towards nucleophilic substitution is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, on the ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may be facilitated by the use of a base to deprotonate the morpholine nitrogen, increasing its nucleophilicity.

Advanced Synthetic Techniques and Green Chemistry Considerations in Pyridine Diamine Synthesis

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and environmentally friendly processes. In the context of pyridine diamine synthesis, this translates to several key areas of innovation.

One area of focus is the replacement of hazardous reagents. For example, traditional chlorination methods using phosphorus oxychloride or pentachloride are effective but generate significant corrosive and hazardous waste. google.com Research is ongoing to develop milder and more environmentally benign chlorinating agents.

Catalysis plays a pivotal role in green chemistry. The use of highly efficient and recyclable catalysts for nitration, halogenation, and reduction reactions can significantly reduce waste and energy consumption. For instance, solid acid catalysts are being explored as alternatives to corrosive liquid acids in nitration reactions.

Microwave-Assisted Synthesis for Pyridine Diamine Derivatization

The application of microwave irradiation in organic synthesis has become a cornerstone for accelerating reaction rates and improving yields, particularly in the creation of heterocyclic compounds. nih.govsemanticscholar.org This technology offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture, which can lead to cleaner products and shorter reaction times, often in the range of minutes instead of hours. nih.govdavidpublisher.com

In the context of synthesizing pyridine diamine derivatives, microwave-assisted organic synthesis (MAOS) can be effectively applied to key steps such as nucleophilic aromatic substitution (SNAr) reactions. For instance, the introduction of an amine group onto a pyridine ring, a fundamental step in building the diamine structure, can be dramatically expedited. Research on the synthesis of related aminopyridine structures has demonstrated that microwave heating can reduce reaction times from hours to mere minutes while increasing product yields. davidpublisher.com This approach is envisioned to be highly applicable for creating libraries of novel compounds based on pyrazolo-pyrimidinyl scaffolds, a related heterocyclic system. nih.gov

A plausible microwave-assisted route to a precursor for this compound could involve the reaction of a suitably substituted dichloropyridine with morpholine. The efficiency of such a transformation is highlighted by comparative studies on similar multi-step syntheses, which show significant reductions in reaction time and improvements in yield under microwave conditions compared to traditional methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Multi-Step Heterocyclic Synthesis

StepReactionConventional Method (Time)Microwave Method (Time)Yield Improvement with MAOS
1Oxidation of 2,6-dimethylpyridine8 hours30 minutesSignificant time reduction
2Esterification10 hours15 minutesYield increased from 85% to 92%
3Hydrazinolysis6 hours10 minutesYield increased from 89% to 96%
4Final coupling reaction4 hours10 minutesYield increased from 82% to 91%

This table illustrates the typical advantages of microwave-assisted organic synthesis (MAOS) in reducing reaction times and improving yields in the multi-step synthesis of a complex pyridine derivative, based on findings from related literature. davidpublisher.com

Catalytic Approaches, including Lewis Acid Catalysis and Organocatalysis

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of this compound can benefit from both metal-based Lewis acid catalysis and metal-free organocatalysis to facilitate key bond-forming reactions.

Lewis Acid Catalysis

Lewis acids are employed to activate pyridine rings, making them more susceptible to nucleophilic attack. nih.gov This is achieved by the Lewis acid coordinating to the pyridine nitrogen, which withdraws electron density from the ring and facilitates substitution reactions. nih.gov In the synthesis of diamine derivatives, Lewis acids can catalyze amination or amidation steps. acs.orgnih.gov

A significant challenge in amination reactions is that the basicity of the amine reagents and byproducts can neutralize the Lewis acid catalyst. nih.gov Therefore, the development of water- and base-tolerant Lewis acid catalysts is crucial. Niobium pentoxide (Nb₂O₅), for example, has been identified as an effective, reusable, and heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines, demonstrating high catalytic activity even in the presence of basic molecules. acs.orgnih.gov Other metal-based systems, such as those using bismuth or zinc, have also been explored for their ability to act as effective Lewis acids in various transformations involving pyridine substrates. nih.govdigitellinc.com For instance, a process for synthesizing diaminopyridines via a chlorine-ammonia displacement is effectively conducted in the presence of a copper source (e.g., Cu(I) or Cu(II) salts). google.com

Table 2: Evaluation of Various Catalysts for Diamide (B1670390) Synthesis

CatalystTypeYield (%)Key Attribute
Nb₂O₅Heterogeneous Lewis Acid94Water and base tolerant acs.orgnih.gov
ZnOLewis Acid65-
ZrO₂Lewis Acid60-
Amberlyst-15Brønsted Acid70-
No Catalyst-Trace-

This table summarizes the catalytic activity of different Lewis and Brønsted acids in the synthesis of diamides, highlighting the superior performance of Nb₂O₅. Data adapted from a study on diamide synthesis. acs.orgnih.gov

Organocatalysis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, presents a complementary strategy. While direct applications to this compound are not extensively documented, the principles of organocatalysis are relevant. For example, pyridine itself can act as an organocatalyst in certain reactions, such as the reductive ozonolysis of alkenes, by reacting with intermediates to form a more reactive species. nih.gov In the context of building complex heterocyclic scaffolds, organocatalysts have been used to achieve high stereoselectivity in carbon-carbon bond-forming reactions, demonstrating their potential for constructing diverse molecular architectures. acs.org For the synthesis of a pyridine diamine, an organocatalyst could potentially be designed to facilitate the asymmetric addition of an amine or to activate a precursor for a key cyclization step.

Optimization of Solvent Systems and Reaction Conditions

The success of a synthetic route hinges on the careful optimization of all reaction parameters, including solvent, temperature, pressure, and reagent stoichiometry. The synthesis of substituted pyridine diamines is particularly sensitive to these conditions.

For amination reactions on halo-pyridines, the choice of solvent is critical. Solvents like dimethylformamide (DMF) are often used, and the reaction may require elevated temperatures, for instance, up to 140°C, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov In other cases, such as the copper-catalyzed amination of 2-amino-6-chloropyridine, the reaction is performed in an aqueous solution of ammonium (B1175870) hydroxide (B78521) under elevated temperature (150°C) and pressure (up to 423 psi) in an autoclave. google.com

The synthesis of a related compound, 3,4-diaminopyridine, from a 4-amino-3-nitropyridine precursor involves a hydrogenation step using a palladium on carbon (Pd/C) catalyst. google.com This reaction is carried out in methanol under a hydrogen pressure of 0.3 MPa. google.com The final purification often involves recrystallization from a suitable solvent, such as ethanol, to obtain the high-purity product. google.com

The influence of reaction conditions is evident in palladium-catalyzed cross-coupling reactions. For example, attempts to perform a Suzuki reaction on a protected dopamine (B1211576) derivative in the presence of a base (K₃PO₄) and a palladium catalyst unexpectedly led to an intramolecular cyclization product instead of the desired cross-coupling product. mdpi.com This underscores the need for meticulous optimization to favor the desired reaction pathway.

Table 3: Effect of Reaction Conditions on the Yield of Unsymmetrical Diaminopyrimidines

Catalyst System (Pd(0)/Ligand)Amine EquivalentsYield (%)
Pd₂(dba)₃ / DavePhos1.235
Pd₂(dba)₃ / DavePhos2.045
Pd₂(dba)₃ / DavePhos4.060
Pd₂(dba)₃ / Ph-JosiPhos2.042
Pd₂(dba)₃ / BINAP4.060

This table shows how the yield of a palladium-catalyzed amination reaction is influenced by the choice of ligand and the stoichiometry of the amine nucleophile. Data adapted from a study on the synthesis of unsymmetrical 4,6-diaminopyrimidines. nih.gov

Reactivity and Derivatization Chemistry of 6 Morpholinopyridine 3,4 Diamine

Aminopyridine Functionality in Heterocyclic Annulation Reactions

The ortho-diamino functionality on the pyridine (B92270) ring of 6-Morpholinopyridine-3,4-diamine is a key feature that enables its participation in a range of cyclization and condensation reactions to form fused polycyclic aromatic systems. These reactions are fundamental in the construction of novel compounds with potential applications in medicinal chemistry and materials science.

Cyclization Reactions with Aldehydes and Carboxylic Acid Derivatives to Imidazopyridines

The reaction of 1,2-diamines with aldehydes or carboxylic acid derivatives is a classic and efficient method for the synthesis of imidazole-fused heterocycles. In the case of this compound, this reactivity can be harnessed to produce substituted imidazo[4,5-b]pyridines.

The condensation of this compound with various aldehydes is expected to proceed readily, often under mild acidic or thermal conditions, to yield the corresponding 6-morpholino-imidazo[4,5-b]pyridine derivatives. This reaction typically involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation by air. jst.go.jpirb.hr The use of different aldehydes allows for the introduction of a wide range of substituents at the 2-position of the resulting imidazopyridine ring.

Similarly, the reaction with carboxylic acids or their derivatives, such as acid chlorides or esters, provides another route to 2-substituted imidazo[4,5-b]pyridines. Reactions with carboxylic acids often require a dehydrating agent like polyphosphoric acid (PPA) or heat to drive the condensation. youtube.com The general scheme for these reactions is presented below:

Reaction Scheme:

this compound + Aldehyde (R-CHO) → 2-Substituted-6-morpholino-imidazo[4,5-b]pyridine

this compound + Carboxylic Acid (R-COOH) → 2-Substituted-6-morpholino-imidazo[4,5-b]pyridine

A variety of imidazo[4,5-b]pyridine derivatives have been synthesized using analogous 2,3-diaminopyridines, demonstrating the feasibility of this approach. nih.govnih.gov For instance, the synthesis of novel imidazo[4,5-b]pyridine derived iminocoumarins has been achieved starting from N-methyl-2,3-diaminopyridine, highlighting the versatility of this cyclization strategy. irb.hr

Table 1: Examples of Imidazo[4,5-b]pyridine Synthesis from Diaminopyridines

Reactant 1 (Diaminopyridine)Reactant 2ProductReference
N-methyl-2,3-diaminopyridine5-Substituted salicylaldehydesImidazo[4,5-b]pyridine derived iminocoumarins irb.hr
2,3-DiaminopyridineVarious aldehydes2-Substituted-1H-imidazo[4,5-b]pyridines jst.go.jp

Condensation Reactions Leading to Pyridopyrazine Systems

The condensation of this compound with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583) derivatives, provides a direct route to the formation of pyrido[3,4-b]pyrazine (B183377) systems. This reaction is a powerful tool for the synthesis of this class of N-heterocycles.

A notable example is the condensation of 3,4-diaminopyridine (B372788) with α-methylsulfinylacetophenone, which yields 2-phenylpyrido[3,4-b]pyrazine. sigmaaldrich.com This reaction demonstrates the feasibility of forming the pyrazine (B50134) ring fused to the pyridine core. By analogy, this compound is expected to react similarly with a variety of α-dicarbonyl compounds to afford a range of substituted 7-morpholinopyrido[3,4-b]pyrazines. The reaction conditions typically involve heating the reactants in a suitable solvent, sometimes with the addition of an acid catalyst.

Reaction Scheme:

this compound + α-Dicarbonyl Compound (R-CO-CO-R') → 7-Morpholino-2,3-disubstituted-pyrido[3,4-b]pyrazine

Functional Group Transformations and Substituent Effects on Reactivity

The reactivity of the this compound scaffold is significantly influenced by the electronic properties of its substituents. The morpholino group at the 6-position and the two amino groups at the 3- and 4-positions all act as electron-donating groups, which has a profound effect on the electron density of the pyridine ring and the nucleophilicity of the amino groups.

The amino groups at the 3- and 4-positions are strong activating groups, further increasing the electron density of the pyridine ring and enhancing the nucleophilicity of the molecule. This heightened nucleophilicity facilitates the annulation reactions discussed in the previous section.

Functional group transformations can be performed on the substituents to further diversify the scaffold. For example, the amino groups can potentially be acylated, alkylated, or diazotized, although the latter would likely lead to subsequent cyclization or decomposition reactions given the ortho arrangement. The morpholino group itself is generally stable, but under harsh conditions, cleavage of the morpholine (B109124) ring is a possibility. The selective functionalization of one amino group over the other presents a synthetic challenge due to their similar reactivity.

Scope and Limitations of Derivatization Protocols for this compound Scaffolds

The derivatization of the this compound scaffold offers broad scope for the synthesis of a diverse range of heterocyclic compounds. The annulation reactions to form imidazo[4,5-b]pyridines and pyrido[3,4-b]pyrazines are generally high-yielding and tolerant of a wide variety of substituents on the reaction partner (aldehydes, carboxylic acids, and α-dicarbonyl compounds). This allows for the systematic modification of the final products to fine-tune their physicochemical and biological properties.

However, there are also limitations to consider. One of the primary challenges is the potential for side reactions due to the high reactivity and multiple reactive sites of the starting material. For instance, in reactions involving electrophiles, competitive reaction at the different nitrogen atoms (the two amino groups and the pyridine nitrogen) can occur. Regioselectivity can also be an issue, particularly in reactions aiming to functionalize only one of the two amino groups.

Steric hindrance from the morpholino group could potentially influence the accessibility of the adjacent amino group (at the 4-position) and the pyridine nitrogen, thereby affecting the reaction rates and outcomes. Studies on related systems, such as the [4+1]-cyclization of 3-amino-4-methylpyridines, have highlighted that steric hindrance created by α-substituents can limit the scope of certain cyclization reactions. researchgate.net

Furthermore, the stability of the starting material and the products under various reaction conditions needs to be considered. The electron-rich nature of the scaffold might make it susceptible to oxidation. The solubility of the starting material and the resulting derivatives can also be a practical limitation in certain solvent systems.

Despite these limitations, the rich derivatization chemistry of this compound makes it a valuable and promising scaffold for the discovery and development of new functional molecules. Careful optimization of reaction conditions and strategic use of protecting groups can help to overcome some of these challenges and expand the synthetic utility of this versatile building block.

Spectroscopic Characterization and Structural Analysis of 6 Morpholinopyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

For the morpholine (B109124) moiety, the protons on the carbons adjacent to the oxygen atom typically appear at a different chemical shift than those adjacent to the nitrogen atom. In N-substituted morpholines, the four morpholinyl methylene (B1212753) groups can be magnetically non-equivalent, leading to distinct signals. For instance, the protons of the O-linked methylenes might appear around δ 4.69 and 3.82 ppm, while the N-linked methylene protons could be found at approximately δ 3.39 and 2.67 ppm. researchgate.net The coupling constants observed in the spectra can also suggest a chair conformation for the morpholine ring. researchgate.net

In pyridine-containing structures, the chemical shifts of the aromatic protons are influenced by the position and nature of the substituents. For example, in a study of an oxoiron(IV) complex with a pentadentate ligand containing pyridine (B92270) rings, the β-protons of the pyridine rings exhibited a wide range of chemical shifts, from 46 ppm down to -0.3 ppm, depending on their orientation relative to the iron-oxo unit. nsf.gov This highlights the sensitivity of proton chemical shifts to the electronic and geometric environment.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Structures

Proton Type Typical Chemical Shift (δ, ppm)
Morpholine (-CH₂-O-)~3.7 - 4.7
Morpholine (-CH₂-N-)~2.4 - 3.4
Pyridine (aromatic)~7.0 - 8.7
Amine (-NH₂)Variable, depends on solvent and concentration

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

In the context of 6-Morpholinopyridine-3,4-diamine, the carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the diamino and morpholino substituents. The chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds can often be correlated with additivity parameters derived from substituted benzene (B151609) derivatives. mdpi.com

For the morpholine ring, the carbons adjacent to the oxygen atom (C-O) typically resonate in the range of δ 60-80 ppm, while the carbons adjacent to the nitrogen atom (C-N) appear in the δ 50-90 ppm range. oregonstate.edu The specific chemical shifts can be influenced by the substituent on the nitrogen atom. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Carbon Environment Typical Chemical Shift (δ, ppm)
Alkane (C-C)0 - 50
Amine (C-N)30 - 65
Ether (C-O)50 - 90
Aromatic/Alkene (C=C)100 - 150
Nitrile (C≡N)110 - 120
Carbonyl (C=O)160 - 220

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the analysis of heterocyclic compounds like this compound, mass spectrometry can reveal characteristic fragmentation pathways. For instance, studies on related pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines have shown that fragmentation can be initiated by the loss of a carbon monoxide (CO) molecule, followed by the elimination of other fragments such as halogens or hydrohalic acids. researchgate.netresearchgate.net The successive loss of hydrogen cyanide (HCN) is also a common fragmentation pattern observed in nitrogen-containing heterocyclic compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound. For example, in the synthesis of various organic compounds, HRMS is used to confirm that the measured accurate mass of the molecular ion ([M+H]⁺) is consistent with the calculated theoretical mass. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, which correspond to the vibrational modes of the bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino groups, the C-N bonds of the pyridine and morpholine rings, the C-O-C bond of the morpholine ring, and the aromatic C-H and C=C bonds of the pyridine ring.

The N-H stretching vibrations of primary amines (R-NH₂) typically appear as two bands in the range of 3300-3500 cm⁻¹. libretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org The C-O stretching vibration of the ether group in the morpholine ring is expected to appear in the 1000-1300 cm⁻¹ region. libretexts.org Aromatic C=C stretching vibrations usually give rise to absorptions in the 1400-1600 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for Relevant Functional Groups

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Amine (N-H)Stretch3300 - 3500 (primary amines show two bands)
Aromatic C-HStretch3000 - 3100
Alkane C-HStretch2850 - 3000
Aromatic C=CStretch1400 - 1600
Ether (C-O)Stretch1000 - 1300

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction, while column chromatography is a standard method for purifying the desired product from a reaction mixture. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound and for quantitative analysis. A validated HPLC method can be used to determine the amount of the main compound and to detect the presence of any impurities or degradation products. For instance, an HPLC method was developed for the determination of 3,4-diaminopyridine (B372788) in the presence of its related substances and degradation products, demonstrating the utility of this technique in quality control. researchgate.net The choice of the stationary phase, mobile phase, and detector is crucial for achieving good separation and sensitivity.

Structure Activity Relationship Sar and Ligand Design Principles for 6 Morpholinopyridine 3,4 Diamine Derivatives

Correlating Structural Modifications with Biological Activities

The potency and selectivity of 6-Morpholinopyridine-3,4-diamine derivatives as inhibitors of protein kinases are highly sensitive to structural changes. Research on analogous series of kinase inhibitors, such as those based on diaminopyrimidine and diaminopyridine scaffolds, provides a framework for understanding these relationships.

Substituents on the pyridine (B92270) ring play a crucial role in modulating the biological activity of this class of compounds. The nature, size, and position of these substituents can significantly affect inhibitor potency and selectivity. In many kinase inhibitors, the pyridine ring acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.

Studies on related 2,6-diaminopyridine (B39239) and imidazo[4,5-b]pyridine kinase inhibitors have shown that substitution at positions ortho or meta to the hinge-binding nitrogen can fine-tune activity. For instance, the introduction of small, electron-withdrawing groups such as halogens (e.g., fluorine, chlorine) can enhance potency. This is often attributed to favorable interactions within the ATP-binding pocket or the modulation of the pKa of the pyridine nitrogen, which can strengthen hinge-binding interactions. Conversely, bulky substituents may introduce steric hindrance, leading to a decrease in activity. The table below illustrates hypothetical SAR trends for substitutions on the pyridine ring of a generic this compound scaffold, based on data from analogous kinase inhibitors.

Table 1: Hypothetical Impact of Pyridine Ring Substitutions on Kinase Inhibitory Activity

Substitution Position Substituent Effect on Activity Rationale (based on related compounds)
C2 Small alkyl (e.g., -CH3) Generally well-tolerated or slightly beneficial Fills a small hydrophobic pocket.
C5 Halogen (e.g., -F, -Cl) Often increases potency Can form favorable halogen bonds or modulate electronics.
C5 Large group (e.g., -phenyl) Typically detrimental May cause steric clashes within the ATP-binding site.
C2/C5 Small electron-donating groups Variable, can decrease potency May alter the electronics of the hinge-binding nitrogen unfavorably.

The morpholine (B109124) moiety is a common feature in many kinase inhibitors, often conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability. nih.gov In the context of this compound derivatives, the morpholine ring is typically positioned to interact with the solvent-exposed region of the ATP-binding site.

The oxygen atom of the morpholine can act as a hydrogen bond acceptor, forming interactions with solvent or specific residues in the target protein. Modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems (e.g., piperidine (B6355638), piperazine), can have a profound impact on activity and selectivity. For example, in some kinase inhibitor series, replacing the morpholine with a piperidine or piperazine (B1678402) can lead to a loss of activity, highlighting the importance of the morpholine oxygen for optimal interactions. researchgate.net Furthermore, stereochemistry within substituted morpholine rings can be critical for maintaining the correct vector for interactions with the target.

Table 2: Influence of the Morpholine Moiety on Biological Properties

Modification Effect on Activity Effect on Properties Rationale (based on related compounds)
Unmodified Morpholine Baseline Activity Good solubility, metabolic stability Acts as a solubilizing group and can form H-bonds.
Replacement with Piperidine Often decreased activity Increased lipophilicity Loss of the key hydrogen bond accepting oxygen atom.
Replacement with N-acetylpiperazine Activity may be restored Maintained polarity The acetyl group can mimic the role of the morpholine oxygen.
Introduction of substituents Variable Can modulate potency and selectivity Depends on the specific interactions of the substituent.

The 3,4-diamine substitution pattern on the pyridine ring is a key feature of this scaffold. One of the amino groups is typically involved in forming hydrogen bonds with the kinase hinge region, while the other can be functionalized to extend into other regions of the ATP-binding site, thereby influencing potency and selectivity.

The relative positioning of the amino groups is critical. Vicinal diamines, as in the 3,4-diamine pattern, provide a specific geometry for interaction. Altering the positions of the amino groups (e.g., to 2,6- or 3,5-diamino) would fundamentally change the orientation of the substituents and their ability to interact with the target.

Substitution on the exocyclic amino groups is a common strategy for optimizing kinase inhibitors. Attaching various chemical moieties can allow for the exploration of different sub-pockets within the kinase active site. For instance, attaching small alkyl or aryl groups can lead to interactions with hydrophobic regions, while incorporating polar groups can engage with solvent or form additional hydrogen bonds.

Computational Approaches in SAR Derivation and Predictive Modeling

In modern drug discovery, computational methods are indispensable for elucidating SAR and guiding the design of new compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, prioritizing synthetic efforts.

Molecular docking simulations are also crucial for understanding how these derivatives bind to their target kinases. By visualizing the binding poses, researchers can rationalize observed SAR trends and identify opportunities for designing new analogs with improved interactions. For example, docking studies can reveal why a particular substituent on the pyridine ring enhances potency by showing that it forms a favorable interaction with a specific amino acid residue in the binding pocket.

Pharmacophore Development and Ligand-Target Interaction Profiling

Pharmacophore modeling is a powerful tool for abstracting the key chemical features required for biological activity. A pharmacophore model for this compound-based kinase inhibitors would typically consist of a set of features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, arranged in a specific three-dimensional geometry.

Based on the analysis of related kinase inhibitors, a hypothetical pharmacophore model for a this compound derivative might include:

A hydrogen bond donor corresponding to one of the exocyclic amino groups.

A hydrogen bond acceptor from the pyridine ring nitrogen.

A hydrophobic or aromatic feature representing a substituent on the second amino group.

A potential hydrogen bond acceptor from the morpholine oxygen.

Such a model can be used to screen large virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. Ligand-target interaction profiling, often derived from X-ray crystallography or computational methods, provides a detailed map of the key interactions between the ligand and the protein. This information is invaluable for understanding the molecular basis of activity and for designing new inhibitors with enhanced potency and selectivity.

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A thorough understanding of its structure-activity relationship, guided by principles derived from analogous chemical series and enabled by computational tools, is essential for unlocking its full therapeutic potential. The strategic modification of the pyridine ring, the morpholine moiety, and the diamine substituents offers a clear path toward the optimization of lead compounds. Future research in this area will undoubtedly benefit from a synergistic approach that combines synthetic chemistry, biological evaluation, and computational modeling to design the next generation of targeted therapies.

Advanced Research Applications of 6 Morpholinopyridine 3,4 Diamine and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery Platforms

The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. nih.govresearchgate.netresearchgate.net The incorporation of this versatile scaffold into the pyridinediamine framework has yielded compounds with a wide spectrum of therapeutic potential. e3s-conferences.orgresearchgate.net

Exploration as Lead Compounds for Diverse Therapeutic Modalities

The 6-morpholinopyridine-3,4-diamine core structure has served as a foundational template for the discovery of lead compounds targeting various diseases. Its derivatives have been investigated for a multitude of therapeutic applications, including anti-inflammatory and anticancer activities. researchgate.nete3s-conferences.orgnih.govrsc.org The adaptability of the pyridine (B92270) and morpholine rings allows for extensive chemical modifications, enabling researchers to fine-tune the biological activity and selectivity of these compounds for different molecular targets. nih.govresearchgate.net

Derivation of Kinase Inhibitors, including mTOR and PI3K-alpha Inhibitors

A significant area of research has focused on the development of kinase inhibitors derived from the this compound scaffold. Kinases, such as phosphoinositide 3-kinases (PI3Ks) and the mechanistic target of rapamycin (B549165) (mTOR), are crucial regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. nih.govacs.orgfrontiersin.orgnih.gov

Derivatives of this compound have been designed as potent inhibitors of the PI3K/mTOR pathway. acs.orgnih.govacs.org For instance, the introduction of a trifluoromethyl group at the C4 position of the pyridine ring has been shown to significantly enhance cellular potency and in vitro activity against PI3Kα. acs.org The morpholine oxygen atom plays a critical role in binding to the hinge region of the kinase domain, forming a key hydrogen bond. acs.orgnih.gov

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound Target Kinase(s) Key Findings
PQR309 Pan-class I PI3K/mTOR Potent, orally bioavailable, and brain-penetrant inhibitor with a Ki for PI3Kα of 17 nM. acs.org
PQR530 Dual PI3K/mTOR Potent, orally bioavailable, and brain-penetrable inhibitor. acs.org
3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenol PI3Kα Selective inhibitor with an IC50 of 2 nM for PI3Kα. echelon-inc.com
2,4-dimorpholinopyrimidine-5-carbonitrile derivatives PI3Kα Compound 17p showed comparable PI3Kα inhibitory activity (IC50: 31.8 ± 4.1 nM) to the control drug BKM-120. frontiersin.org
3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CDK5, GSK-3 Potential lead compound for Alzheimer's disease treatment with IC50 values of 0.41 µM and 1.5 µM for CDK5 and GSK-3, respectively. nih.gov

Modulators of Cellular Signaling Pathways, such as Hedgehog and Wnt

The Hedgehog (Hh) and Wnt signaling pathways are fundamental to embryonic development and adult tissue homeostasis. nih.govotavachemicals.comresearchgate.netnih.govnih.govnih.gov Aberrant activation of these pathways is implicated in various cancers. otavachemicals.comresearchgate.netnih.gov The this compound scaffold has been utilized to develop modulators of these critical pathways.

While direct modulation of the Hedgehog and Wnt pathways by this compound itself is not extensively documented, the broader class of morpholine-containing compounds has been explored for this purpose. nih.govotavachemicals.com Small molecule inhibitors targeting Smoothened (Smo), a key component of the Hh pathway, have been developed, some incorporating morpholine-like structures to enhance their drug-like properties. otavachemicals.com Similarly, the Wnt pathway, which is regulated by a complex interplay of proteins, is a target for small molecule modulators, and morpholine-containing compounds are among those investigated. nih.govresearchgate.netnih.govresearchgate.net

Development of Compounds with Anti-infective Properties (e.g., antibacterial, antifungal, antiviral, antitubercular, antitrypanosomal, anti-malarial)

The structural versatility of this compound derivatives has led to the discovery of compounds with a broad spectrum of anti-infective activities.

Antibacterial: Derivatives of 6-O-allylic acylides have demonstrated activity against both macrolide-susceptible and resistant bacterial strains. nih.gov Other pyridine derivatives have also shown promise as antibacterial agents. nih.gov

Antifungal: Morpholine and piperidine-based surfactants have exhibited antifungal activity against Candida albicans and Cryptococcus neoformans. researchgate.net The antifungal potential of 6-alkyl-2,3,4,5-tetrahydropyridines is associated with the length of the C-6 side chain. nih.gov Additionally, 6-hydroxycinnolines have been identified as potent antifungal agents against Candida species. nih.gov Pyrazole derivatives have also been synthesized and evaluated for their antifungal properties. mdpi.com

Antiviral: Pyridine-containing heterocycles are a significant class of compounds with antiviral activity against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus. nih.govnih.gov

Antitrypanosomal: Novel quinolone derivatives with substitutions at the 6-position have shown potent antitrypanosomal activity in the low-micromolar to sub-micromolar range against Trypanosoma brucei brucei. nih.gov Other studies have also highlighted the potential of various heterocyclic compounds as antitrypanosomal agents. nih.govescholarship.orglshtm.ac.ukresearchgate.net

Table 2: Anti-infective Properties of Morpholine and Pyridine Derivatives

Compound Class Anti-infective Activity Target Organism(s) Key Findings
6-O-allylic acylide derivatives Antibacterial Macrolide-susceptible and -resistant bacteria Showed antibacterial activity. nih.gov
Morpholine and piperidine (B6355638) based surfactants Antifungal Candida albicans, Cryptococcus neoformans Exhibited antifungal properties. researchgate.net
6-alkyl-2,3,4,5-tetrahydropyridines Antifungal Cryptococcus neoformans, Candida species Antifungal activity is dependent on the C-6 side chain length. nih.gov
Pyridine containing heterocycles Antiviral HIV, HBV, HCV, RSV Displayed a broad range of antiviral activities. nih.govnih.gov
6-heteroarylidene-substituted quinolone derivatives Antitrypanosomal Trypanosoma brucei brucei Compound 6d was the most active with an IC50 value of 80 nM. nih.gov

Contributions to Catalysis and Materials Science

Beyond its biomedical applications, the this compound framework holds promise in the fields of catalysis and materials science.

Ligands for Organometallic Complexes and Asymmetric Catalysis

The nitrogen atoms within the pyridine and morpholine rings, as well as the diamino group, of this compound and its derivatives make them excellent candidates for use as ligands in the formation of organometallic complexes. These complexes can serve as catalysts in a variety of organic transformations. While specific research on this compound as a ligand is emerging, the broader class of pyridine-based ligands is well-established in coordination chemistry and catalysis. The potential for creating chiral ligands from this scaffold opens up possibilities for applications in asymmetric catalysis, a critical area for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Precursors for Functional Nanomaterials

The synthesis of functional nanomaterials often relies on precursor molecules that can be assembled into larger, structured materials with specific properties. These materials can include metal-organic frameworks (MOFs), quantum dots, and various nanoparticles with applications in catalysis, electronics, and medicine. Typically, diamine-containing organic linkers are employed in the construction of MOFs, where the nitrogen atoms coordinate with metal ions to form a porous framework.

However, a thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings where this compound is used as a primary building block for such nanomaterials. While the structural motifs present in the compound—a pyridine ring, a morpholine group, and two adjacent amine groups—suggest potential for coordination chemistry and as a ligand for metal centers, its specific use as a precursor for functional nanomaterials is not documented in the available literature. Research in this area tends to focus on other, more established pyridine-based linkers.

Innovative Methodologies in Chemical Biology and Biomedical Research

Chemical biology and biomedical research often utilize specialized molecules to probe biological systems, act as therapeutic agents, or serve as imaging probes. The morpholine group, for instance, is a known pharmacophore found in several bioactive compounds, including kinase inhibitors. Diaminopyridine structures can also be found in molecules developed for biological applications.

Despite these general associations, there is no specific, documented use of this compound in innovative methodologies within these fields. For example, its application as a fluorescent probe, a component in targeted drug delivery systems, or in the development of new PET (Positron Emission Tomography) radioligands has not been reported. Research in these areas often involves the strategic design and synthesis of molecules with specific photophysical or binding properties, and while derivatives of pyridine and morpholine are common, the specific compound this compound does not appear in studies detailing novel biomedical or chemical biology tools.

Future Directions and Emerging Research Avenues for 6 Morpholinopyridine 3,4 Diamine

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While specific synthetic routes for 6-Morpholinopyridine-3,4-diamine are not yet established in public literature, future research will undoubtedly focus on developing efficient, scalable, and environmentally sustainable methods. Traditional multi-step syntheses for highly substituted pyridines can be lengthy and low-yielding. nih.govgoogle.com Modern synthetic chemistry offers several avenues to overcome these challenges.

Future synthetic strategies will likely prioritize:

Green Chemistry Principles: The use of microwave-assisted organic synthesis (MAOS) and multicomponent reactions (MCRs) can significantly reduce reaction times, increase yields, and minimize waste compared to conventional heating methods. nih.govnih.gov

Late-Stage Functionalization: Developing methods to introduce the morpholine (B109124) or amine groups at a late stage in the synthesis would allow for the rapid creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Below is a table outlining potential synthetic approaches that could be explored.

Synthetic Strategy Description Potential Advantages Key Precursors
Linear Synthesis via Nitration/Amination A multi-step approach starting from a substituted pyridine (B92270), involving sequential nitration, nucleophilic substitution with morpholine, and reduction of the nitro group to an amine. google.comorgsyn.orgUtilizes well-established, classical reactions.Substituted 3- or 4-aminopyridine (B3432731)
Convergent Synthesis Coupling a pre-functionalized diaminopyridine fragment with a morpholine-containing building block, or vice-versa, often using catalytic methods.High efficiency, modularity for analog synthesis.Halogenated diaminopyridine, Borylated morpholine
Multicomponent Reactions (MCRs) A one-pot reaction combining three or more starting materials to rapidly assemble the complex pyridine core. nih.govHigh atom economy, operational simplicity, rapid library generation.Enaminones, Malononitrile, Primary amines
C-H Activation/Functionalization Direct introduction of the morpholine or other substituents onto a pyridine C-H bond, avoiding the need for pre-activated starting materials. nih.govStep economy, access to novel chemical space.Diaminopyridine, Morpholine

Comprehensive Exploration of Biological Target Space and Polypharmacology

The structural features of this compound strongly suggest its potential as a kinase inhibitor. The morpholine moiety is a key component in numerous approved and investigational inhibitors of the PI3K/mTOR signaling pathway. nih.govnih.gov Similarly, the aminopyridine scaffold is present in inhibitors of various kinases, including JNK and CDK8. nih.govacs.org

An essential future research direction will be to comprehensively map the biological targets of this compound. This involves moving beyond a single-target hypothesis and embracing the concept of polypharmacology , which is the ability of a single compound to interact with multiple targets. nih.gov For kinase inhibitors, polypharmacology can be responsible for both therapeutic efficacy and off-target side effects.

Key research activities would include:

Kinome-Wide Screening: Testing the compound against a large panel of hundreds of kinases to identify its primary targets and any potent off-targets. This provides a broad view of its selectivity profile.

Affinity-Based Profiling: Using techniques like protein microarray screening to identify binding partners beyond the kinome, potentially revealing novel mechanisms of action. cambridgeproteinarrays.com

Cellular Target Engagement Assays: Confirming that the compound interacts with its intended target(s) within a cellular context, which is crucial for validating its biological activity.

The table below lists potential kinase families that would be high-priority for initial screening based on the compound's scaffold.

Potential Target Family Rationale Representative Members
PI3K/mTOR Pathway The morpholine group is a classic hinge-binder for this family. nih.govnih.govPI3Kα, PI3Kβ, mTOR, DNA-PK
MAP Kinase Pathway Aminopyridine scaffolds have shown activity against JNK kinases. nih.govJNK1, JNK2, JNK3, p38α
Cyclin-Dependent Kinases (CDKs) Aminopyridine derivatives have been developed as potent CDK inhibitors. acs.orgCDK2, CDK8, CDK9
Tyrosine Kinases Many kinase inhibitors with pyridine cores target tyrosine kinases.SRC, ABL, EGFR, VEGFR

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling faster and more intelligent design-test-build-learn cycles. nih.gov For a lead compound like this compound, AI/ML offers powerful tools for optimization and exploration.

Future research would leverage AI/ML in several key areas:

De Novo Design: Using generative AI models to propose novel molecular structures based on the this compound scaffold. These models can be trained to optimize for desired properties, such as higher potency or better selectivity, while ensuring the generated molecules are synthetically accessible. youtube.com

Predictive Modeling (QSAR): Building ML models that predict the biological activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of new analogs before they are synthesized, thus prioritizing the most promising candidates. nih.gov

Synthesis Planning: Employing AI tools that can devise synthetic routes for the designed analogs, accelerating the process of actually creating the molecules for testing. youtube.com

The integration of these computational approaches is outlined below.

AI/ML Application Objective Expected Outcome
Generative Chemistry Design novel analogs with improved properties.A virtual library of optimized compounds with high predicted activity and drug-likeness.
Predictive ADMET Forecast pharmacokinetic and toxicity profiles early in the design phase.Prioritization of compounds with favorable safety and metabolic stability profiles.
Virtual Screening Screen large virtual libraries to identify other compounds that may hit the same target.Identification of new chemical scaffolds with similar activity.
Automated Synthesis Planning Propose efficient and reliable synthetic routes for designed molecules.Reduced time and resources spent on chemical synthesis.

Advanced Characterization Techniques for Complex Biological Systems and Interactions

Once promising targets are identified, a deep understanding of the molecular interactions between this compound and its biological partners is crucial. This requires a suite of advanced biophysical and structural biology techniques to move beyond simple measures of potency (IC50) and characterize the binding event in detail.

A future characterization workflow would involve:

Binding Affinity and Kinetics: Quantifying how tightly and how quickly the compound binds to its target protein.

Thermodynamics: Understanding the driving forces (enthalpy and entropy) of the binding interaction.

Structural Biology: Visualizing the precise three-dimensional interactions between the compound and the protein's binding site.

The following table summarizes key techniques and the insights they provide.

Technique Abbreviation Information Gained Significance
Surface Plasmon Resonance SPRBinding affinity (KD), kinetics (kon, koff), and specificity. springernature.comProvides real-time, label-free analysis of the binding event.
Isothermal Titration Calorimetry ITCBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.comReveals the thermodynamic drivers of the interaction.
Thermal Shift Assay TSAMeasures shifts in protein melting temperature upon ligand binding. mdpi.comA high-throughput method for confirming target engagement.
Nuclear Magnetic Resonance Spectroscopy NMRIdentifies the specific amino acids in the protein that interact with the compound. nih.govMaps the binding site and conformational changes in solution.
X-ray Crystallography -Provides a high-resolution 3D structure of the compound bound to its target. nih.govThe gold standard for structure-based drug design and optimization.
Mass Spectrometry MSConfirms covalent binding (if applicable) and can help identify binding sites through peptide mapping.Essential for characterizing irreversible or covalent inhibitors.

Multidisciplinary Research Collaborations to Translate Fundamental Discoveries into Applied Innovations

The journey of a compound from a chemical entity to a valuable research tool or therapeutic candidate cannot be completed in isolation. The successful development of this compound and its analogs will depend on robust collaborations between experts across various scientific disciplines.

The path forward requires a synergistic team effort:

Medicinal & Synthetic Chemists will design and create new analogs. researchgate.net

Computational Chemists & AI Specialists will model properties and guide the design process. nih.gov

Biochemists & Cell Biologists will perform screening and investigate the compound's mechanism of action in cellular models.

Structural Biologists will determine high-resolution structures of the compound-target complexes. nih.gov

Pharmacologists will evaluate the effects of the compound in more complex biological systems to assess its potential for further development.

This collaborative framework ensures that all critical aspects of drug discovery are addressed, from the initial molecular design to preclinical validation, ultimately maximizing the potential for translating fundamental scientific discoveries into tangible innovations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.